molecular formula C15H21BN2O2 B1469518 2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile CAS No. 1402390-59-3

2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile

Cat. No. B1469518
M. Wt: 272.15 g/mol
InChI Key: NKVINYDGKKFPFV-UHFFFAOYSA-N
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Description

“2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile” is an organic compound. It is a colorless to yellow liquid or semi-solid . It is an organic intermediate with borate and sulfonamide groups .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It can be used as a reagent to borylate arenes and to prepare fluorenylborolane .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound has high reactivity in various transformation processes . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.409 (lit.) and a density of 0.912 g/mL at 25 °C (lit.) . It has a boiling point of 73 °C/15 mmHg (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric acid ester intermediates, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, are synthesized through a three-step substitution reaction. The structures of these compounds are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational analysis and DFT studies reveal that their molecular structures are consistent with crystal structures determined by X-ray diffraction, which aids in understanding their physicochemical properties (P.-Y. Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

  • The molecular electrostatic potential and frontier molecular orbitals of compounds like 2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile and its derivatives are further investigated using DFT, which uncovers some of their physicochemical properties. Such studies are crucial for understanding the reactivity and stability of these compounds, contributing to the development of new chemical reactions and materials (P.-Y. Huang et al., 2021).

Catalytic and Synthetic Applications

  • These compounds serve as key intermediates in catalytic processes and the synthesis of complex molecules. For example, catalytic enantioselective processes utilize derivatives of 2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile for the preparation of chiral molecules, demonstrating their importance in asymmetric synthesis and pharmaceutical chemistry (Kun Huang et al., 2010).

Advancements in Polymer Chemistry

  • In polymer chemistry, the introduction of dioxaborolan moieties into polymers can significantly alter their properties. This has implications for the development of new materials with tailored electrical, optical, and mechanical properties, showcasing the versatility of 2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile in material science (C. Cheon et al., 2005).

Safety And Hazards

The compound is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling the compound .

Future Directions

Due to its high stability, low toxicity, and high reactivity, the compound has a wide range of applications in pharmacy and biology . It can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-13(2,10-17)12-9-11(7-8-18-12)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVINYDGKKFPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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